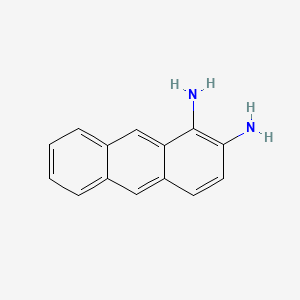
Anthracene, 1,2-diamino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Anthracenediamine is an organic compound with the molecular formula C14H12N2. It is a derivative of anthracene, which consists of three fused benzene rings. The compound is characterized by the presence of two amino groups attached to the first and second positions of the anthracene ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Anthracenediamine can be synthesized through several methods. One common approach involves the reduction of 1,2-dinitroanthracene using a suitable reducing agent such as tin(II) chloride in hydrochloric acid. The reaction proceeds as follows:
1,2-Dinitroanthracene+SnCl2+HCl→1,2-Anthracenediamine+by-products
Another method involves the catalytic hydrogenation of 1,2-dinitroanthracene using a palladium catalyst under hydrogen gas .
Industrial Production Methods
Industrial production of 1,2-anthracenediamine typically involves large-scale reduction processes using efficient and cost-effective reducing agents. The choice of method depends on factors such as yield, purity, and environmental considerations .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Anthracenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Further reduction can lead to the formation of tetrahydro derivatives.
Substitution: The amino groups can participate in electrophilic substitution reactions, such as acylation and alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydro derivatives.
Substitution: Acylated and alkylated anthracene derivatives.
Aplicaciones Científicas De Investigación
1,2-Anthracenediamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices
Mecanismo De Acción
The mechanism of action of 1,2-anthracenediamine involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can inhibit the activity of enzymes such as topoisomerases, leading to cell cycle arrest and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Diaminoanthraquinone: Similar structure but with quinone groups.
9,10-Diaminoanthracene: Amino groups at different positions.
1,4-Diaminoanthracene: Amino groups at the first and fourth positions.
Uniqueness
1,2-Anthracenediamine is unique due to the specific positioning of its amino groups, which influences its chemical reactivity and interaction with biological molecules.
Propiedades
Número CAS |
100871-99-6 |
|---|---|
Fórmula molecular |
C14H12N2 |
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
anthracene-1,2-diamine |
InChI |
InChI=1S/C14H12N2/c15-13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)14(13)16/h1-8H,15-16H2 |
Clave InChI |
VVLCNWYWKSWJTG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C(=CC2=C1)C=CC(=C3N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


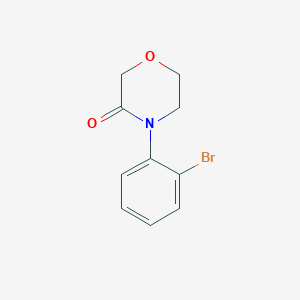

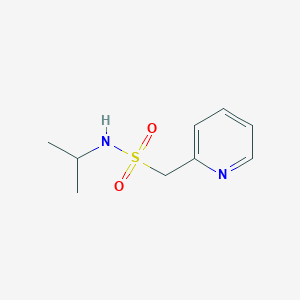
![Benzyl 8-(2-amino-3-methylbutanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13969010.png)
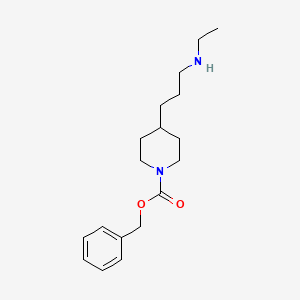

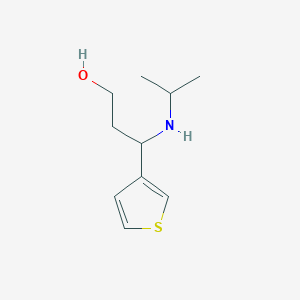

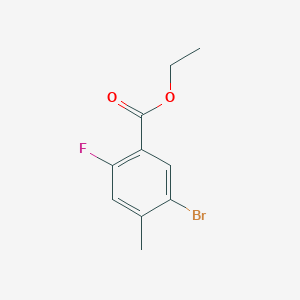
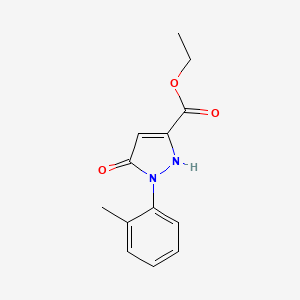
![[4-(4-Methylpyridin-2-yl)phenyl]methanol](/img/structure/B13969050.png)
![(5Z)-2,6-dihydroxy-5-{1-[(2-hydroxyethyl)amino]ethylidene}pyrimidin-4(5H)-one](/img/structure/B13969071.png)
![2-((Benzyloxy)carbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13969081.png)

